Methyl 5-octylthiophene-2-carboxylate
Description
Properties
Molecular Formula |
C14H22O2S |
|---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
methyl 5-octylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H22O2S/c1-3-4-5-6-7-8-9-12-10-11-13(17-12)14(15)16-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
VKLLUBNESSMGID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Selective functionalization of thiophene at the 2- and 5-positions.
- Introduction of an octyl alkyl chain at the 5-position.
- Installation of a methyl ester group at the 2-position.
The key challenge is achieving regioselectivity and functional group tolerance during these steps.
Lithiation and Electrophilic Substitution
One common approach uses directed lithiation of thiophene derivatives followed by electrophilic quenching to install the ester group:
- Selective lithiation at the 2-position of 5-octylthiophene using strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
- Subsequent reaction with electrophiles like methyl chloroformate to introduce the methyl ester functionality.
For example, lithiation at the 2-position of 5-substituted thiophenes followed by treatment with methyl chloroformate yields methyl thiophene-2-carboxylates with high regioselectivity.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are widely employed for the synthesis of substituted thiophenes:
- Stille Coupling: Coupling of 5-bromo-2-substituted thiophenes with organostannanes bearing the octyl group can yield this compound derivatives.
- Suzuki-Miyaura Coupling: Using boronic acid or boronate esters of octylthiophene with 2-bromo methyl thiophene esters under palladium catalysis provides an efficient route with good yields and functional group tolerance.
- Kumada-Tamao-Corriu Coupling: Reaction of 3-alkyl-2-bromo-5-(bromozincio)thiophene intermediates with aryl halides using nickel or palladium catalysts enables the formation of alkyl-substituted thiophenes, which can be further esterified.
Esterification and Functional Group Transformations
In some methods, the ester group is introduced after alkylation:
- Starting from 5-octylthiophene-2-carboxylic acid, methylation with reagents like diazomethane or methyl iodide in the presence of base yields the methyl ester.
- Alternatively, direct esterification of the carboxylic acid under acidic conditions can be employed.
Detailed Synthetic Procedure Example
A representative synthesis from the literature involves the following steps:
Notes: The use of Pd(PPh3)4 as a catalyst and toluene as solvent under reflux conditions is common. The reaction mixture is typically degassed under argon to prevent oxidation.
Analytical Data Supporting the Synthesis
Typical characterization data for this compound include:
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Directed Lithiation + Electrophilic Quenching | High regioselectivity at 2-position | Precise functionalization | Requires low temperature and strong bases |
| Stille Coupling | Pd-catalyzed cross-coupling with organostannanes | Good yields, broad substrate scope | Organostannane toxicity, cost |
| Suzuki-Miyaura Coupling | Pd-catalyzed coupling with boronic esters | Mild conditions, functional group tolerance | Requires preparation of boronate esters |
| Kumada Coupling | Ni or Pd catalysis with Grignard reagents | Efficient alkylation | Sensitive to moisture, air |
| Esterification of Acid | Direct esterification or methylation | Simple, straightforward | May require isolation of acid intermediate |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-octylthiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Methyl 5-octylthiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-octylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of methyl 5-octylthiophene-2-carboxylate, highlighting substituent-driven differences in properties:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 174225-76-4 | C₁₄H₂₂O₂S | 254.39 | 5-octyl, 2-methyl ester |
| Methyl 5-aminothiophene-2-carboxylate | 14597-58-1 | C₆H₇NO₂S | 157.19 | 5-amino, 2-methyl ester |
| Methyl 5-aminobenzo[b]thiophene-2-carboxylate | 20699-85-8 | C₁₀H₉NO₂S | 207.25 | Benzothiophene fused ring, 5-amino |
| Methyl 3-methoxy-5-methylthiophene-2-carboxylate | 181063-59-2 | C₈H₁₀O₃S | 186.23 | 3-methoxy, 5-methyl |
| Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | 453515-34-9 | C₇H₅Cl₂O₄S₂ | 283.15 | 5-chloro, 3-chlorosulfonyl |
| Methyl 5-formylthiophene-2-carboxylate | N/A | C₇H₆O₃S | 170.18 | 5-formyl, 2-methyl ester |
Key Observations :
- Alkyl vs. Polar Substituents: The octyl chain in the target compound enhances lipophilicity and solubility in non-polar solvents, making it suitable for hydrophobic polymer matrices. In contrast, amino (e.g., 14597-58-1) and formyl (C₇H₆O₃S) groups introduce polarity, enabling hydrogen bonding and reactivity in pharmaceutical intermediates .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (3-methoxy-5-methyl variant) acts as an electron-donating group, stabilizing conjugated systems, whereas chlorosulfonyl (C₇H₅Cl₂O₄S₂) is electron-withdrawing, increasing reactivity in electrophilic substitutions .
- Fused Ring Systems: Methyl 5-aminobenzo[b]thiophene-2-carboxylate incorporates a benzothiophene core, extending π-conjugation for optoelectronic applications .
Physicochemical Properties
- Solubility: The octyl chain likely reduces aqueous solubility compared to amino or formyl derivatives. For example, methyl 5-aminothiophene-2-carboxylate (157.19 g/mol) shows moderate solubility in polar solvents like DMSO due to its amino group .
- Melting Points : Smaller derivatives (e.g., methyl 3-methoxy-5-methylthiophene-2-carboxylate, 186.23 g/mol) may exhibit lower melting points (~50–100°C) compared to bulkier analogs like the octyl variant, which likely remains liquid at room temperature .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-octylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of thiophene precursors followed by esterification. For example, Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the octyl chain at the 5-position of the thiophene ring. Esterification with methyl chloroformate under basic conditions (e.g., NaH or K₂CO₃) completes the synthesis. Optimization includes controlling reaction temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd catalysts for coupling reactions). Purity ≥98% can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the methyl ester (~3.8 ppm), a triplet for the octyl chain terminal CH₃ (~0.88 ppm), and thiophene ring protons (6.7–7.2 ppm). ¹³C NMR confirms the ester carbonyl (~165 ppm) and thiophene carbons.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 255.14 (C₁₄H₂₂O₂S⁺).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity, with retention times compared to standards .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in spectroscopic data when synthesizing this compound derivatives?
- Methodological Answer : Contradictions often arise from residual solvents, regioisomers, or oxidation byproducts. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing between 4- and 5-substituted thiophene isomers.
- DSC/TGA : Identifies thermal decomposition patterns inconsistent with expected purity.
- X-ray Crystallography : Resolves ambiguous structural assignments (e.g., substituent orientation) by comparing experimental and simulated diffraction patterns .
Q. How does the octyl substituent in this compound influence its electronic properties in conductive polymer research?
- Methodological Answer : The octyl chain enhances solubility in organic solvents (critical for solution processing) and modulates steric/electronic effects:
- Cyclic Voltammetry : Measures oxidation potentials (e.g., ~1.2 V vs. Ag/Ag⁺), showing reduced bandgap compared to unsubstituted thiophenes due to alkyl chain electron-donating effects.
- DFT Calculations : Predict HOMO-LUMO gaps; the octyl chain minimally affects conjugation but reduces crystallinity, as seen in XRD patterns of polymer films .
- Conductivity Testing : Doping with FeCl₃ or I₂ vapor increases conductivity (up to 10⁻² S/cm), with alkyl chains improving film flexibility but slightly lowering charge mobility .
Q. What experimental design considerations are critical when using this compound as a monomer in copolymer synthesis?
- Methodological Answer :
- Monomer Feed Ratio : Optimize via kinetic studies (e.g., 1:1 to 1:3 vs. EDOT for PEDOT analogs) to balance conductivity and processability.
- Chain-Length Control : Use living polymerization (e.g., Kumada catalyst) to achieve narrow polydispersity (Đ < 1.5).
- Post-Polymerization Functionalization : Click chemistry (e.g., azide-alkyne) attaches functional groups without disrupting the thiophene backbone .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility parameters for this compound?
- Methodological Answer : Discrepancies may stem from solvent purity or measurement techniques. Systematic approaches include:
- Hansen Solubility Parameters : Compare experimental (cloud point titration) vs. computational (COSMO-RS) values.
- Dynamic Light Scattering (DLS) : Detect aggregates in "soluble" samples, which may falsely indicate low solubility.
- Literature Cross-Validation : Prioritize data from peer-reviewed journals over vendor catalogs (e.g., avoid BenchChem as per guidelines) .
Applications in Material Science
Q. What role does this compound play in the development of organic photovoltaic (OPV) devices?
- Methodological Answer : As a building block for low-bandgap polymers:
- Bulk Heterojunction Fabrication : Blend with PCBM (1:1.5 ratio) achieves PCE ~4–6%.
- Morphology Control : Use additives (e.g., 1,8-diiodooctane) to optimize phase separation (AFM/STEM validation).
- Stability Testing : Accelerated aging under UV/heat (85°C, 1000 h) shows alkyl chains mitigate degradation vs. shorter alkyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
